3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate
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Overview
Description
3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is a specialized organosilicon compound known for its unique chemical properties and applications in various scientific fields. This compound features a trifluoromethanesulfonate group, which is a strong electron-withdrawing group, and a tert-butyldiphenylsilyl ether, which is a protective group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate typically involves the following steps:
Protection of Alcohol: The starting alcohol is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.
Introduction of Fluorine: The protected alcohol undergoes fluorination to introduce the difluoromethyl group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).
Trifluoromethanesulfonation: The difluorinated compound is then treated with trifluoromethanesulfonic acid (TfOH) to introduce the trifluoromethanesulfonate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle reactive fluorinating agents and strong acids.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like lithium alkyls (RLi) or Grignard reagents (RMgX) attack the trifluoromethanesulfonate group.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RLi, RMgX, NaOCH3
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Various organosilicon compounds
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and introduction of fluorine atoms.
Biology: Employed in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals, especially those requiring fluorinated groups for enhanced biological activity.
Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate exerts its effects involves its role as a protecting group and a fluorinating agent. The trifluoromethanesulfonate group acts as a strong leaving group, facilitating nucleophilic substitution reactions, while the tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions.
Molecular Targets and Pathways:
Protecting Group: The tert-butyldiphenylsilyl group protects hydroxyl groups in organic synthesis.
Fluorinating Agent: The difluoromethyl group introduces fluorine atoms into organic molecules, which can alter their physical and chemical properties.
Comparison with Similar Compounds
Tert-Butyldimethylsilyl (TBDMS) Ethers: Similar to TBDPS ethers but with a dimethyl group instead of diphenyl.
Trifluoromethanesulfonic Acid (TfOH): A strong acid used in various chemical reactions, similar to the trifluoromethanesulfonate group in the compound.
Uniqueness: 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is unique due to its combination of a strong electron-withdrawing group and a protective group, making it versatile in both synthetic and biological applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound in various fields.
Properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F5O4SSi/c1-18(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)29-15-19(21,22)14-28-30(26,27)20(23,24)25/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORRPGWPOACKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COS(=O)(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F5O4SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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